molecular formula C11H16N2OS B8421727 2-(2-Dimethylamino-ethoxy)-thiobenzamide

2-(2-Dimethylamino-ethoxy)-thiobenzamide

Cat. No. B8421727
M. Wt: 224.32 g/mol
InChI Key: NKSDNCLJGFQYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06235738B1

Procedure details

A mixture of trimenthylsilyl sulfide (5 g) and sodium methoxide (1.5 g) was added drop by drop to a stirred solution of 2-(2-dimethylamino-ethoxy)-benzonitrile (2.66 g) in 1,3-dimethyl-2-imidazolidinone. The mixture was stirred at room temperature for 24 hours, then extracted with ethyl acetate and the organic layer was washed with water, dried over magnesium sulfate and evaporated. The crude product was used without further purification.
Name
trimenthylsilyl sulfide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C)CCC(C(C)C)C([Si]([S:31][Si](C2C(C(C)C)CCC(C)C2)(C2C(C(C)C)CCC(C)C2)C2C(C(C)C)CCC(C)C2)(C2C(C(C)C)CCC(C)C2)C2C(C(C)C)CCC(C)C2)C1.C[O-].[Na+].[CH3:67][N:68]([CH3:80])[CH2:69][CH2:70][O:71][C:72]1[CH:79]=[CH:78][CH:77]=[CH:76][C:73]=1[C:74]#[N:75]>CN1CCN(C)C1=O>[CH3:67][N:68]([CH3:80])[CH2:69][CH2:70][O:71][C:72]1[CH:79]=[CH:78][CH:77]=[CH:76][C:73]=1[C:74]([NH2:75])=[S:31] |f:1.2|

Inputs

Step One
Name
trimenthylsilyl sulfide
Quantity
5 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)[Si](C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)S[Si](C1CC(CCC1C(C)C)C)(C1CC(CCC1C(C)C)C)C1CC(CCC1C(C)C)C)C
Name
Quantity
1.5 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
2.66 g
Type
reactant
Smiles
CN(CCOC1=C(C#N)C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(N(CC1)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CN(CCOC1=C(C(=S)N)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.